Lipophilicity and Membrane Permeability Impact
The computed XLogP3 value of (2-bromo-6-methoxypyridin-3-yl)methanol is 1.3, identical to its 4-hydroxymethyl regioisomer (CAS 1804846-68-1, XLogP3 = 1.3) but notably higher than the 5-bromo isomer (CAS 1219936-55-6, XLogP3 = 1.0) and slightly higher than the 2-chloro analog (CAS 1228898-61-0, XLogP3 = 1.2) [1]. This 0.3 log unit difference between the target compound and the 5-bromo isomer corresponds to an approximately 2-fold difference in partition coefficient, which translates to measurably different reversed-phase HPLC retention times and altered passive membrane permeation in cell-based assays [1]. This lipophilicity difference is particularly relevant when the building block is incorporated into larger drug-like molecules, where the bromine substitution pattern contributes additively to the overall logP of the final compound [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | (5-Bromo-6-methoxypyridin-3-yl)methanol (CAS 1219936-55-6), XLogP3 = 1.0; (2-Chloro-6-methoxypyridin-3-yl)methanol (CAS 1228898-61-0), XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. 5-bromo isomer; ΔXLogP3 = +0.1 vs. 2-chloro analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A higher logP can improve membrane permeability in cellular assays but may also increase non-specific protein binding; the 1.3 value places this compound in a favorable range for drug-like building blocks compared to the more hydrophilic 5-bromo isomer at 1.0.
- [1] PubChem Computed Properties: XLogP3-AA values for (2-Bromo-6-methoxypyridin-3-yl)methanol (CID 71721123), (2-Bromo-6-methoxypyridin-4-yl)methanol (CID 92134296), (5-Bromo-6-methoxypyridin-3-yl)methanol (CID 58539347), and (2-Chloro-6-methoxypyridin-3-yl)methanol (CID 91825760). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-25). View Source
